N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
- This compound, with the chemical formula C24H26N2O4S, is a complex organic molecule.
- It features a benzyl group substituted with a dimethylamino moiety, a tetrahydrothiophene ring, and a phenoxyacetamide side chain.
- The compound’s structure suggests potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- industrial production methods likely involve multi-step processes, including protection and deprotection steps, cyclization, and functional group transformations.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stereochemistry, and novel synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal potential drug targets.
Medicine: It might have therapeutic applications, although further studies are needed.
Industry: The compound’s unique structure could inspire new materials or catalysts.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce.
- Molecular targets and pathways remain to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you can explore related structures in the same chemical space.
Uniqueness: Highlighting its distinct features compared to structurally related compounds would require further research.
Properties
Molecular Formula |
C22H28N2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4S/c1-17-4-10-21(11-5-17)28-15-22(25)24(20-12-13-29(26,27)16-20)14-18-6-8-19(9-7-18)23(2)3/h4-11,20H,12-16H2,1-3H3 |
InChI Key |
WZOQNISXDPKCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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